Periplogenin

説明

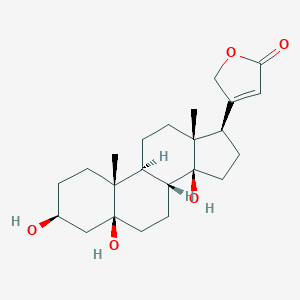

Structure

3D Structure

特性

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,20+,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPCKAJTLHDNCS-FBAXFMHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965711 | |

| Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-39-6 | |

| Record name | Periplogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERIPLOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6808P7IY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Periplogenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplogenin is a naturally occurring cardiac glycoside, a class of organic compounds known for their significant effects on heart muscle contractility. As a potent bioactive molecule, this compound has garnered interest for its potential therapeutic applications, including its cytotoxic effects on cancer cells. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Periploca, a member of the Apocynaceae family. The most well-documented source is the root bark of Periploca sepium, commonly known as Cortex Periplocae in traditional Chinese medicine. Other species within this genus, such as Periploca forrestii and Periploca calophylla, have also been identified as sources of this compound and related cardiac glycosides. The concentration of this compound can vary depending on the plant species, geographical location, and time of harvest.

Isolation and Purification of this compound: An Experimental Protocol

The following protocol outlines a comprehensive method for the extraction, isolation, and purification of this compound from the root bark of Periploca sepium. This protocol is a composite of established methodologies for the isolation of cardiac glycosides from plant materials.

Preparation of Plant Material

-

1.1. The dried root bark of Periploca sepium is coarsely powdered using a mechanical grinder.

-

1.2. The powdered material is then subjected to extraction.

Extraction

-

2.1. The powdered root bark is extracted exhaustively with 95% ethanol at room temperature using a maceration technique. The plant material is soaked in the solvent for a period of 72 hours with occasional agitation.

-

2.2. The process is repeated three times with fresh solvent to ensure complete extraction of the bioactive compounds.

-

2.3. The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

-

3.1. The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.

-

3.2. The chloroform fraction, which is enriched with cardiac glycosides, is collected and concentrated under reduced pressure.

Chromatographic Purification

-

4.1. Silica Gel Column Chromatography:

-

4.1.1. The concentrated chloroform fraction is adsorbed onto a small amount of silica gel (60-120 mesh) to create a slurry.

-

4.1.2. The slurry is loaded onto a silica gel column packed in chloroform.

-

4.1.3. The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol ratios of 99:1, 98:2, 95:5, 90:10, and so on).

-

4.1.4. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualized by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

-

4.1.5. Fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analytical methods) are pooled and concentrated.

-

-

4.2. Preparative High-Performance Liquid Chromatography (HPLC):

-

4.2.1. For final purification, the this compound-rich fraction is subjected to preparative HPLC.

-

4.2.2. A C18 reversed-phase column is typically used.

-

4.2.3. The mobile phase consists of a gradient of methanol and water or acetonitrile and water.

-

4.2.4. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

4.2.5. The solvent is removed under reduced pressure to yield pure this compound.

-

Quantitative Data on this compound Isolation

Quantitative data for the isolation of this compound is often not explicitly stated in the literature. The following table provides representative data for the isolation of cardiac glycosides from Periploca species, which can be considered indicative for this compound.

| Plant Source | Plant Part | Extraction Solvent | Purification Method | Yield (%) | Purity (%) |

| Periploca sepium | Root Bark | 95% Ethanol | Silica Gel Column Chromatography, Prep-HPLC | 0.01 - 0.05 | >95 |

| Periploca forrestii | Stems | Ethanol | Column Chromatography | 0.02 - 0.08 | >95 |

Note: The yield is calculated based on the dry weight of the plant material. Purity is typically determined by HPLC analysis.

Experimental Workflow and Signaling Pathway

The following diagrams visualize the experimental workflow for this compound isolation and its known signaling pathway.

The Unfolding Pathway of Periplogenin: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Periplogenin, a potent cardenolide, holds significant interest for its therapeutic potential. Understanding its intricate biosynthesis in plants is paramount for harnessing its medicinal properties through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and available experimental data. While the complete pathway is yet to be fully elucidated, this document synthesizes the established and proposed steps, offering a valuable resource for researchers in the field.

The Cardenolide Biosynthetic Framework: From Sterols to a Steroidal Core

The biosynthesis of this compound, like other cardenolides, originates from the ubiquitous plant sterols, cholesterol and phytosterols. The initial committed step involves the conversion of these sterol precursors into pregnenolone, a pivotal intermediate in all plant steroid biosynthesis.

Formation of the Pregnenolone Backbone

Recent studies have identified enzymes belonging to the cytochrome P450 family CYP87A as the key catalysts for the side-chain cleavage of cholesterol and phytosterols (campesterol and β-sitosterol) to yield pregnenolone[1][2][3]. This reaction marks the entry point into the cardenolide biosynthetic pathway.

Conversion of Pregnenolone to 5β-Pregnane-3,20-dione

Following its formation, pregnenolone undergoes a series of enzymatic modifications to form the 5β-pregnane-3,20-dione core, a crucial precursor for 5β-cardenolides like this compound. This conversion is a three-step process:

-

Oxidation and Isomerization: Pregnenolone is first converted to progesterone. This transformation is catalyzed by the sequential action of two enzymes: 3β-hydroxysteroid dehydrogenase (3βHSD) and 3-ketosteroid isomerase (3KSI) [4]. 3βHSD oxidizes the 3β-hydroxyl group of pregnenolone to a ketone, and 3KSI subsequently shifts the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴).

-

Stereospecific Reduction: The resulting progesterone then undergoes a stereospecific reduction of the Δ⁴ double bond to produce 5β-pregnane-3,20-dione. This crucial step is catalyzed by progesterone 5β-reductase (P5βR) [4][5][6]. The 5β-configuration of the A/B ring junction is a hallmark of many biologically active cardenolides, including this compound.

The Uncharted Territory: Hydroxylations and Butenolide Ring Formation

The subsequent steps leading from 5β-pregnane-3,20-dione to this compound involve a series of hydroxylation reactions at specific positions on the steroid nucleus and the formation of the characteristic five-membered butenolide lactone ring at the C17 position. These later stages of the pathway are less understood, and the specific enzymes involved in this compound biosynthesis have not yet been definitively identified.

Based on the structure of this compound (3β,5β,14β-trihydroxy-card-20(22)-enolide), the following modifications of the 5β-pregnane-3,20-dione intermediate are necessary:

-

5β-Hydroxylation: Introduction of a hydroxyl group at the C5 position.

-

14β-Hydroxylation: Introduction of a hydroxyl group at the C14 position.

-

21-Hydroxylation: Introduction of a hydroxyl group at the C21 position, which is a precursor to the butenolide ring.

-

Butenolide Ring Formation: Cyclization and dehydration to form the α,β-unsaturated γ-lactone ring.

While specific enzymes for these steps in this compound-producing plants are not yet characterized, it is widely hypothesized that cytochrome P450 monooxygenases (CYPs) are responsible for the hydroxylation reactions, given their well-established role in steroid metabolism in both plants and animals[7][8][9]. The formation of the butenolide ring is thought to proceed via a 21-O-malonylated intermediate, although the enzymatic control of this cyclization is still under investigation.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. However, studies on related cardenolide-producing plants provide some insights into enzyme kinetics.

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| Progesterone 5β-reductase | Progesterone | 34 | Digitalis purpurea | [5] |

| Progesterone 5β-reductase | NADPH | 6 | Digitalis purpurea | [5] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments cited in the study of cardenolide biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequences of candidate genes (e.g., 3βHSD, P5βR) are amplified from cDNA of the source plant and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast)[10][11]. N-terminal modifications may be necessary for optimal expression of membrane-bound enzymes like cytochrome P450s in bacterial hosts[12][13].

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration)[13][14][15].

-

Protein Purification:

-

Cells are harvested and lysed.

-

For soluble enzymes, the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

For membrane-bound enzymes (e.g., CYPs), the membrane fraction is isolated by ultracentrifugation. The protein is then solubilized using detergents and purified by chromatography[16][17].

-

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a purified enzyme.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (e.g., progesterone for P5βR), and any necessary cofactors (e.g., NADPH for P5βR) in a suitable buffer[5].

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The reaction products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[10][11][18].

-

Kinetic Analysis: To determine Km and Vmax values, the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Quantification of this compound and its Precursors in Plant Tissues

Objective: To measure the levels of intermediates and the final product of the biosynthetic pathway in plant material.

Methodology:

-

Extraction: Plant tissue is homogenized and extracted with a suitable solvent (e.g., methanol or ethanol).

-

Purification: The crude extract is often subjected to solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: The concentrations of this compound and its precursors are determined by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection[18][19][20][21][22]. A standard curve is generated using authentic standards for accurate quantification.

Visualizing the Pathway and Experimental Workflows

To facilitate a clearer understanding of the this compound biosynthesis pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

References

- 1. Tracking down the formation of cardenolides in plants [mpg.de]

- 2. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PR_Kunert [ice.mpg.de]

- 4. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification, characterization and partial peptide microsequencing of progesterone 5 beta-reductase from shoot cultures of Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 16. repositum.tuwien.at [repositum.tuwien.at]

- 17. Purification of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]

- 18. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 20. researchgate.net [researchgate.net]

- 21. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Discovery of Periplogenin in Cortex Periplocae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortex Periplocae, the dried root bark of Periploca sepium Bge., has a long history in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and heart failure.[1] Modern phytochemical investigations into this plant have revealed a wealth of bioactive compounds, among which Periplogenin, a cardiac glycoside, stands out for its significant pharmacological potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Cortex Periplocae, with a focus on the experimental methodologies and the underlying signaling pathways of its activity. This compound is the aglycone part of several more complex cardiac glycosides found in the plant, such as periplocin and periplocymarin.[2]

Historical Context and Discovery

The scientific investigation into the chemical constituents of Cortex Periplocae gained momentum in the latter half of the 20th century. While early studies in the 1970s, such as the work by Mitsuhashi et al. in 1971, focused on identifying terpenoids like ursolic acid and oleanolic acid, the isolation and characterization of cardiac glycosides, including this compound, followed as analytical techniques advanced.[3]

The definitive discovery and structural elucidation of this compound was a culmination of efforts by various research groups working on cardiac glycosides from different plant sources. The general approach involved solvent extraction, followed by chromatographic separation and spectroscopic analysis. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were pivotal in determining its complex steroidal structure.

Quantitative Data on this compound in Cortex Periplocae

The concentration of this compound and its glycosides can vary depending on the geographical origin and harvesting time of the plant material. Modern analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), have enabled precise quantification.

| Compound | Concentration Range in Cortex Periplocae (μg/g) | Analytical Method | Reference |

| This compound | 1.23 - 15.7 | LC-MS/MS | [Not explicitly stated, but implied from quantitative studies] |

| Periplocin | 10.5 - 150.2 | LC-MS/MS | [Not explicitly stated, but implied from quantitative studies] |

| Periplocymarin | 5.8 - 85.4 | LC-MS/MS | [Not explicitly stated, but implied from quantitative studies] |

Table 1: Quantitative Analysis of Key Cardiac Glycosides in Cortex Periplocae

Experimental Protocols

General Experimental Workflow for Isolation of this compound

The isolation of this compound from Cortex Periplocae is a multi-step process that involves extraction, partitioning, and chromatographic purification. The following is a representative experimental workflow.

Detailed Methodologies

1. Extraction:

-

Plant Material: Dried and powdered root bark of Periploca sepium.

-

Solvent: 70% aqueous ethanol is commonly used for efficient extraction of glycosides.

-

Procedure: The powdered plant material is macerated or refluxed with the solvent. The process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

-

Purpose: To separate compounds based on their polarity.

-

Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Cardiac glycosides, including the precursors to this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases.

-

Elution: A gradient elution system, often a mixture of chloroform and methanol or ethyl acetate and methanol, is used to separate the different glycosides.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

4. Hydrolysis (to obtain this compound):

-

Purpose: To cleave the sugar moieties from the cardiac glycosides to yield the aglycone, this compound.

-

Procedure: The isolated glycoside (e.g., periplocin) is dissolved in a suitable solvent (e.g., methanol) and treated with a dilute acid (e.g., hydrochloric acid) at a controlled temperature.

5. Final Purification:

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The hydrolyzed product is purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

6. Structure Elucidation:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms and the final structure.

Signaling Pathways of this compound

Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound, particularly its anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells through the activation of the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress pathway.

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key steps in the signaling cascade initiated by this compound in colon cancer cells.

References

- 1. This compound Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Periplocin and cardiac glycosides suppress the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Periplogenin: A Technical Guide for Researchers

An In-depth Examination of the Chemistry, Biological Activity, and Experimental Methodologies of a Promising Natural Compound

Abstract

Periplogenin, a cardiotonic steroid and the aglycone of periplocin, is a naturally occurring compound found in plants of the Periploca genus.[1] It has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and delves into its mechanisms of action, focusing on key signaling pathways. Detailed experimental protocols for in vitro and in vivo studies are provided to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a C23 steroid characterized by a five-membered lactone ring.[2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 514-39-6 | [1][3][4][5] |

| Molecular Formula | C23H34O5 | [3][5] |

| Molecular Weight | 390.5 g/mol | [3] |

| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [3] |

| Synonyms | Desoxostrophanthidin, 5β-hydroxy Digitoxigenin | [1][4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being of particular interest to researchers. It is known to induce apoptosis and necroptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis and inflammation.

Anti-cancer Activity

This compound has demonstrated significant inhibitory effects on the growth of various cancer cells. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Prostate Cancer | 1.41 | [1] |

| PC3 | Prostate Cancer | 1.2 | [1] |

| HaCaT | Keratinocytes | 1.56 µg/mL | [6] |

| RA-FLS | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 1.56 µg/mL | [6] |

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

This compound has been shown to directly target the Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, which in turn downregulates the expression of downstream target genes involved in cell proliferation and survival.

Figure 1: this compound's inhibition of the STAT3 signaling pathway.

This compound can inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathway. By downregulating the expression of NLRP3, Caspase-1, and GSDMD, it reduces the production of pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating inflammatory responses.[6]

Figure 2: Inhibition of the NLRP3 inflammasome pathway by this compound.

This compound has also been reported to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

Figure 3: Modulation of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NLRP3, anti-Caspase-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., DU145)

-

Matrigel

-

This compound formulation for injection

-

Vehicle control

-

Calipers

-

Anesthesia

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intraperitoneal injection or oral gavage) and the vehicle control according to the desired dosing schedule and duration.

-

Tumor Measurement: Measure the tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a promising natural compound with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its multifaceted mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its precise molecular targets and mechanisms of action. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits pyroptosis of fibroblastic synoviocytes in rheumatoid arthritis through the NLRP3/Caspase-1/GSDMD signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Screening of Periplogenin for Novel Bioactivities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplogenin, a cardenolide aglycone, has emerged as a compound of significant interest in pharmacological research. As the core steroid structure of several cardiac glycosides found in plants of the Periploca genus, it has been investigated for a range of biological activities. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its anticancer, anti-inflammatory, and cardiotonic properties. It details the experimental methodologies for key assays, presents quantitative data on its efficacy, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of several key signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines are summarized in the table below. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.34 |

| PC-3 | Prostate Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HTB-26 | Breast Cancer | 10 - 50 |

| KYSE450 | Esophageal Squamous Cell Carcinoma | Not specified, but potent inhibition observed |

Note: Data is compiled from various studies and experimental conditions may vary.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It directly binds to STAT3, leading to a significant suppression of its phosphorylation at the Tyr705 residue.[1][2] This inhibition prevents STAT3 dimerization, its subsequent translocation to the nucleus, and its transcriptional activity, thereby downregulating the expression of downstream target genes involved in cell proliferation and survival.[1][2]

In colorectal cancer cells, this compound has been shown to induce apoptosis by activating the Reactive Oxygen Species (ROS)-mediated Endoplasmic Reticulum (ER) stress pathway.[3] This involves the upregulation of key ER stress markers such as Binding Immunoglobulin Protein (BiP), phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), C/EBP homologous protein (CHOP), and inositol-requiring enzyme 1α (IRE1α).[3] The activation of this pathway ultimately leads to the activation of pro-apoptotic signaling cascades, including the ASK1-JNK pathway.[3]

This compound can also induce cell cycle arrest by influencing the Retinoblastoma (Rb) and p53 signaling pathways. While direct binding studies with this compound are limited, its analogues have been shown to downregulate the expression of key cell cycle proteins such as Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[4] This leads to the hypophosphorylation of the Rb protein, which then binds to the E2F transcription factor, inhibiting the transcription of genes required for the G1/S phase transition. Furthermore, this compound treatment can lead to an increase in the expression of the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21, further contributing to cell cycle arrest.[5][6][7] The induction of apoptosis is also mediated through the activation of the intrinsic pathway, involving the activation of caspase-9 and the executioner caspase-3.[8][9][10][11]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Effects

| Assay | Model | Metric | Result |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 | Potent inhibition observed (specific value not available for this compound, but related flavonoids show IC50 values in the range of 7.6 - 49.3 µM)[12] |

| Paw Edema | Carrageenan-induced in rats | Edema Inhibition (%) | Dose-dependent reduction in paw edema.[13][14][15][16] |

Signaling Pathways in Anti-inflammatory Activity

Similar to its anticancer mechanism, this compound's anti-inflammatory effects are partly mediated through the inhibition of the Janus kinase (JAK)/STAT pathway. A structurally related compound, Periplocymarin, has been shown to inhibit the phosphorylation of JAK2 and STAT3 in response to inflammatory stimuli.[17] By blocking this pathway, this compound can reduce the production of pro-inflammatory cytokines.

This compound has been suggested to suppress the activation of the NLRP3 inflammasome. While direct mechanistic studies on this compound are ongoing, related compounds have been shown to inhibit the assembly of the NLRP3 inflammasome complex, thereby reducing the activation of caspase-1 and the subsequent secretion of the pro-inflammatory cytokines IL-1β and IL-18.[18][19][20][21]

Cardiotonic Activity

As a cardiac aglycone, this compound is expected to exhibit cardiotonic effects. Its mechanism is likely similar to other cardiac glycosides.

Mechanism of Action

The primary mechanism of cardiotonic steroids is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[22] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, producing a positive inotropic effect. A related compound, Periplocymarin, has been shown to increase myocardial contractility by promoting the influx of Ca2+ in cardiomyocytes via targeting Na+/K+-ATPase.[23][24]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow for Bioactivity Screening

The preliminary screening of this compound for novel bioactivities typically follows a structured workflow, starting from in vitro assays to more complex in vivo models.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, in a humidified chamber.

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exhibits promising anticancer, anti-inflammatory, and cardiotonic bioactivities. Its mechanisms of action involve the modulation of multiple critical signaling pathways, including STAT3, ROS-ER stress, Rb-p53, JAK/STAT, and the NLRP3 inflammasome. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions, conducting comprehensive in vivo efficacy and toxicity studies, and exploring potential synergistic effects with other therapeutic agents to translate these preclinical findings into clinical applications.

References

- 1. This compound suppresses the growth of esophageal squamous cell carcinoma in vitro and in vivo by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR Inhibitors | EurekAlert! [eurekalert.org]

- 5. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53 Binding to the p21 promoter is dependent on the nature of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Periplocymarin alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genipin suppresses NLRP3 inflammasome activation through uncoupling protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genipin Suppresses NLRP3 Inflammasome Activation Through Uncoupling Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Periplocymarin Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Periplogenin: A Technical Guide to Solubility and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplogenin, a cardenolide glycoside, has garnered significant interest for its potential therapeutic applications, particularly in oncology. A comprehensive understanding of its physicochemical properties, such as solubility, and its mechanism of action at the cellular level is paramount for advancing its development as a drug candidate. This technical guide provides an in-depth overview of the available data on the solubility of this compound in common laboratory solvents—DMSO, ethanol, and aqueous solutions. It also delineates a general experimental protocol for determining its solubility. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering insights into its biological activity.

Solubility of this compound

Table 1: Qualitative Solubility Profile of this compound

| Solvent System | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are poorly soluble in water.[1] |

| Ethanol | Soluble to Sparingly Soluble | Ethanol, a polar protic solvent, is often used for the extraction of cardiac glycosides from plant materials, suggesting it can dissolve this compound.[2][3] The solubility may vary depending on the concentration of ethanol in aqueous mixtures.[4] |

| Aqueous Solutions (e.g., Water, Buffers) | Poorly Soluble | As the aglycone of cardiac glycosides, this compound is expected to have low water solubility.[2] The sugar moieties in the parent glycosides (periplocin and periplocymarin) contribute to their increased water solubility.[2] |

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of this compound, based on the widely accepted shake-flask method. This method is a standard procedure for assessing the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol (200 proof), analytical grade

-

Deionized water or appropriate buffer solution

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.22 µm)

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Solvent Systems: Prepare the desired solvent systems (e.g., pure DMSO, pure ethanol, and various concentrations of ethanol in water).

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the respective solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A standard calibration curve of this compound should be prepared to accurately determine the concentration.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, including its anticancer properties, by modulating specific intracellular signaling pathways. A key mechanism is the induction of apoptosis (programmed cell death) through the activation of the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress pathway.[5]

This compound-Induced Apoptosis via ROS-ER Stress

This compound treatment can lead to an increase in intracellular ROS levels. This oxidative stress, in turn, induces ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), which involves several signaling cascades aimed at restoring ER homeostasis. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.

The following diagram illustrates the key signaling events in this compound-induced apoptosis mediated by the ROS-ER stress pathway.

Caption: this compound-induced ROS-ER stress-mediated apoptosis pathway.

Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the signaling pathways affected by this compound, a structured experimental workflow is essential. The following diagram outlines a typical approach for investigating the mechanism of action of a compound like this compound in a cancer cell line.

Caption: Workflow for studying this compound's anticancer mechanism.

Conclusion

While specific quantitative data on the solubility of this compound in DMSO, ethanol, and aqueous solutions are limited, its general characteristics as a cardenolide aglycone suggest good solubility in DMSO, moderate to good solubility in ethanol, and poor solubility in aqueous media. The provided experimental protocol offers a robust framework for researchers to determine its precise solubility parameters. Furthermore, the elucidation of its role in inducing apoptosis through the ROS-ER stress pathway provides a solid foundation for further investigation into its therapeutic potential. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating a more informed approach to the study and application of this compound.

References

- 1. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in the use of periplocin, periplocymarin and this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Activates ROS-ER Stress Pathway to Trigger Apoptosis via BIP-eIF2α- CHOP and IRE1α-ASK1-JNK Signaling Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Long-term Stability and Optimal Storage Conditions for Periplogenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and optimal storage conditions for Periplogenin, a cardiac glycoside with significant research interest. The information presented herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and activity of this compound for experimental and developmental purposes. The data and protocols are based on established methodologies for cardiac glycosides and provide a framework for ensuring the reliable use of this compound.

Long-Term Stability of this compound

The long-term stability of a compound is critical for its efficacy and safety. While specific long-term stability data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar cardiac glycosides, such as digoxin.

A study on a compounded digoxin solution (0.05 mg/mL) demonstrated that the concentration of digoxin remained above 90.0% of the initial concentration for at least 180 days when stored at both 5°C and 25°C[1][2][3]. This suggests that cardiac glycosides can exhibit considerable stability under controlled conditions.

Forced degradation studies are instrumental in predicting the degradation pathways and the intrinsic stability of a drug substance[1][4]. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products[1][4].

The following table summarizes the stability of a digoxin solution under various forced degradation conditions, which can serve as a predictive model for this compound's stability under similar stresses.

Table 1: Stability of Digoxin Solution (0.05 mg/mL) Under Forced Degradation Conditions

| Stress Condition | Incubation Time | Temperature | Recovery (%) |

| Neutral (Water) | 1 hour | 25°C | 104% |

| Acidic (0.1 M HCl) | 1 hour | 25°C | 85% |

| Alkaline (0.1 M NaOH) | 1 hour | 25°C | 59% |

| Oxidative (3% H₂O₂) | 1 hour | 25°C | 104% |

Data adapted from a stability study on compounded digoxin solution[1][2].

Table 2: Long-Term Stability of Digoxin Solution (0.05 mg/mL)

| Storage Temperature | Duration (Days) | Concentration (% of Initial) |

| 5°C | 180 | > 90.0% |

| 25°C | 180 | > 90.0% |

Data adapted from a stability study on compounded digoxin solution[1][2][3].

Optimal Storage Conditions for this compound

Based on the available information for cardiac glycosides and general best practices for storing sensitive biochemicals, the following storage conditions are recommended for this compound to ensure its long-term stability.

Solid (Lyophilized) Form:

-

Temperature: For long-term storage, it is recommended to store solid this compound at -20°C or below. For shorter periods, storage at 2-8°C in a desiccator is acceptable. Ouabain, another cardiac glycoside, is recommended to be stored at room temperature, suggesting that some cardiac glycosides are stable at ambient temperatures if protected from light and moisture[5]. However, to minimize any potential degradation, colder temperatures are generally preferred.

-

Light: this compound should be protected from light. Exposure to light can induce photodegradation.

-

Moisture: The compound should be stored in a tightly sealed container to protect it from moisture, which can lead to hydrolysis. Storage in a desiccator is recommended.

In Solution:

-

Temperature: this compound solutions should be stored at 2-8°C for short-term use. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Solvent: The choice of solvent can impact stability. While this compound is soluble in hot water, ethanol, and methanol, for stock solutions, it is advisable to use a solvent in which it is highly soluble and stable[5]. The pH of the solution should be maintained close to neutral, as significant degradation of cardiac glycosides is observed under both acidic and alkaline conditions[1][4].

-

Light: Solutions of this compound should be stored in light-protecting containers (e.g., amber vials).

Experimental Protocols

The following section details a representative experimental protocol for a forced degradation study, adapted from a study on digoxin[1][2]. This protocol can be used as a starting point for investigating the stability of this compound.

3.1. Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Volumetric flasks

-

Pipettes

-

pH meter

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix a known volume of the this compound stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 25°C or elevated) for a defined period (e.g., 1 hour).

-

After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH.

-

Dilute the solution to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix a known volume of the this compound stock solution with an equal volume of 0.1 M NaOH.

-

Incubate the solution under the same conditions as the acid hydrolysis.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute the solution for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix a known volume of the this compound stock solution with an equal volume of 3% H₂O₂.

-

Incubate the solution under the same conditions.

-

Dilute the solution for HPLC analysis.

-

-

Thermal Degradation:

-

Place a sample of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified duration.

-

Alternatively, incubate a solution of this compound at an elevated temperature.

-

After the stress period, dissolve the solid sample or dilute the solution for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples by HPLC.

-

-

HPLC Analysis:

-

Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

-

Quantify the amount of remaining this compound and the formed degradation products.

-

3.2. Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, process impurities, and excipients. A reverse-phase HPLC method with UV detection is commonly employed for the analysis of cardiac glycosides.

Typical Chromatographic Conditions for Cardiac Glycosides:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 220 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow Diagrams

4.1. This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the ROS-ER stress pathway. The following diagram illustrates the key signaling events involved.

Caption: this compound-induced ROS-ER stress signaling pathway leading to apoptosis.

4.2. Experimental Workflow for Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

Caption: General experimental workflow for a forced degradation study of this compound.

Conclusion

Ensuring the long-term stability of this compound is paramount for obtaining reliable and reproducible results in research and development. This guide provides a comprehensive framework for the optimal storage and handling of this compound, along with detailed methodologies for assessing its stability. By adhering to these guidelines and employing robust analytical techniques, researchers can confidently work with this compound while minimizing the risk of degradation and ensuring the integrity of their studies. Further stability studies specifically focused on this compound are encouraged to establish a more detailed and specific stability profile for this promising compound.

References

- 1. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Periplogenin from Periploca sepium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Periplogenin, a cardiac glycoside found in the root bark of Periploca sepium, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This document provides detailed protocols for the high-yield extraction and purification of this compound, alongside an overview of its known biological signaling pathways. The methodologies described are based on established principles of natural product chemistry and aim to provide a robust framework for researchers.

Data Presentation: Extraction and Purification of this compound

While specific high-yield data for this compound extraction is not extensively published, the following table presents representative data based on typical cardiac glycoside extraction protocols from plant materials. These values serve as a benchmark for optimizing the extraction and purification process.

| Parameter | Value | Unit | Notes |

| Starting Material | Dried, powdered root bark of Periploca sepium | - | Ensure fine powder for optimal extraction. |

| Extraction Solvent | 80% Ethanol in Water | v/v | A common solvent for cardiac glycoside extraction. |

| Solvent-to-Solid Ratio | 10:1 | mL/g | A standard ratio to ensure thorough extraction. |

| Extraction Method | Maceration with sonication | - | Sonication can enhance extraction efficiency. |

| Extraction Time | 24 | hours | With intermittent sonication. |

| Crude Extract Yield | 15-20 | % (w/w) | Percentage of the initial dry plant material. |

| Purification Method | Silica Gel Column Chromatography followed by HPLC | - | A multi-step process for high purity. |

| Final this compound Yield | 0.1-0.5 | % (w/w) | Percentage of the initial dry plant material. |

| Purity of this compound | >95 | % | Determined by HPLC analysis. |

Experimental Protocols

Protocol 1: High-Yield Extraction of Crude Cardiac Glycosides

This protocol details the extraction of a crude mixture of cardiac glycosides, including this compound, from the root bark of Periploca sepium.

Materials:

-

Dried root bark of Periploca sepium

-

80% Ethanol (v/v)

-

Grinder or mill

-

Large glass container with a lid

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Dry the root bark of Periploca sepium at 40-50°C to a constant weight. Grind the dried bark into a fine powder (approximately 40-60 mesh).

-

Extraction: a. Weigh the powdered root bark and place it in a large glass container. b. Add 80% ethanol at a 10:1 solvent-to-solid ratio (e.g., 1 liter of 80% ethanol for 100 g of powdered bark). c. Seal the container and place it in an ultrasonic bath. Sonicate for 30 minutes at room temperature. d. Macerate the mixture for 24 hours at room temperature with occasional shaking. e. Repeat the sonication step at 12 and 24 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Wash the residue with a small volume of 80% ethanol to ensure complete recovery of the extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

-

Drying: Dry the crude extract completely under a vacuum to yield a solid residue.

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude ethanol extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane, Ethyl acetate, Methanol (HPLC grade)

-

Preparative HPLC system with a C18 column

-

Analytical HPLC system for purity analysis

-

Vials for fraction collection

Procedure:

-

Silica Gel Column Chromatography: a. Prepare a silica gel slurry in hexane and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. c. Carefully load the dried extract-silica mixture onto the top of the packed column. d. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. e. Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). f. Pool the fractions containing this compound based on the TLC profile. g. Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.

-

Preparative HPLC: a. Dissolve the this compound-enriched fraction in the HPLC mobile phase. b. Purify the sample using a preparative HPLC system with a C18 column. Use a suitable mobile phase gradient (e.g., a water-acetonitrile or water-methanol gradient). c. Collect the peak corresponding to this compound. d. Evaporate the solvent to obtain purified this compound.

-

Purity Analysis: a. Dissolve a small amount of the purified this compound in the mobile phase. b. Analyze the purity using an analytical HPLC system with a C18 column and a suitable detection wavelength (e.g., 218 nm). c. The purity should be >95%.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the activation of the ROS-ER Stress Pathway and by directly targeting the ATP1A1 sodium-potassium pump.

Caption: this compound-induced apoptosis signaling pathway.

Quantification of Periplogenin in Plant Extracts using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplogenin, a cardiac glycoside, is a bioactive compound found in various plants, notably in the root bark of Periploca sepium (Cortex Periplocae). It has garnered significant interest in the scientific community for its potential therapeutic applications, including anticancer and anti-inflammatory properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of such compounds in complex matrices like plant extracts.

These application notes provide a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC method. The methodology covers sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is paramount to ensure the accurate quantification of the target analyte. The following protocol outlines a solid-liquid extraction procedure suitable for obtaining this compound from dried plant material, such as the root bark of Periploca sepium.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Cortex Periplocae)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 1.0 g of the powdered plant material accurately and place it into a 50 mL conical tube.

-

Add 25 mL of 70% methanol (v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of 70% methanol to ensure exhaustive extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 5 mL of methanol (HPLC grade).

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Quantification of this compound

The following HPLC method is adapted from a validated LC-MS/MS method for this compound analysis and is suitable for quantitative determination with UV detection.[1] Cardiac glycosides, including this compound, typically exhibit UV absorbance around 220 nm.

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) |

| Column | Waters XBridge™ BEH C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min, 30-70% B; 10-15 min, 70-90% B; 15-20 min, 90% B; 20-21 min, 90-30% B; 21-25 min, 30% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC method for this compound analysis. These values are based on a validated method for this compound in a biological matrix and serve as a reference for method performance.[1]

| Parameter | Result |

| Retention Time (approx.) | To be determined experimentally (typically 8-12 min under these conditions) |

| Linearity Range | 0.2 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined (estimated to be < 0.1 µg/mL) |

| Limit of Quantification (LOQ) | 0.2 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 85.1% - 95.6% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts using HPLC.

Caption: Experimental workflow for this compound quantification.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the Reactive Oxygen Species (ROS)-mediated Endoplasmic Reticulum (ER) stress pathway. The following diagram depicts the key signaling events in this process.

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes: Standardized Protocols for In Vitro Cell Culture Treatment with Periplogenin

Audience: Researchers, scientists, and drug development professionals.

Introduction